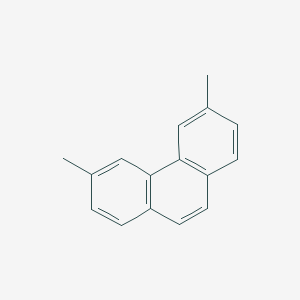

3,6-Dimethylphenanthrene

描述

属性

IUPAC Name |

3,6-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-3-5-13-7-8-14-6-4-12(2)10-16(14)15(13)9-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIBPZBOAJFEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C2C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052682 | |

| Record name | 3,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White needles; [TCI America MSDS] | |

| Record name | 3,6-Dimethylphenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000182 [mmHg] | |

| Record name | 3,6-Dimethylphenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1576-67-6 | |

| Record name | 3,6-Dimethylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethylphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-DIMETHYLPHENANTHRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dimethylphenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DIMETHYLPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Y8J5A29M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dimethylphenanthrene: Chemical Structure, Properties, and Biological Activity

Introduction

3,6-Dimethylphenanthrene is an alkylated polycyclic aromatic hydrocarbon (PAH) characterized by a phenanthrene (B1679779) backbone with two methyl groups at the 3 and 6 positions.[1] As a member of the PAH class, it is of significant interest to researchers in environmental science, toxicology, and drug development due to its prevalence in the environment, potential biological effects, and its role as a structural motif in other compounds.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a solid, colorless to yellow crystalline compound.[1][3] Its chemical structure consists of three fused benzene (B151609) rings, forming the phenanthrene core, with methyl groups attached at the C3 and C6 positions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[4][5] |

| CAS Registry Number | 1576-67-6[2][5][6] |

| Molecular Formula | C₁₆H₁₄[4][5][6] |

| Molecular Weight | 206.28 g/mol [2][4] |

| InChI | InChI=1S/C16H14/c1-11-3-5-13-7-8-14-6-4-12(2)10-16(14)15(13)9-11/h3-10H,1-2H3[4][5] |

| InChIKey | OMIBPZBOAJFEJS-UHFFFAOYSA-N[2][4][5] |

| SMILES | CC1=CC2=C(C=C1)C=CC3=C2C=C(C=C3)C[4] |

| Synonyms | Phenanthrene, 3,6-dimethyl-[4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, analysis, and understanding its environmental fate.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Physical State | White to yellow crystalline solid | [1][2] |

| Melting Point | 141-145 °C | [1][2][7] |

| Boiling Point | 135 °C at 0.56 mmHg | [8] |

| Vapor Pressure | 0.0000182 mmHg | [4] |

| Water Solubility | Low | [3] |

| Purity | >97.0% (GC) | [2][7] |

Chemical Reactivity

This compound undergoes several chemical reactions typical of polycyclic aromatic hydrocarbons.

-

Oxidation: It can be oxidized to form corresponding quinones using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide.[2]

-

Reduction: Hydrogenation of the aromatic rings can be achieved using hydrogen gas with a palladium catalyst to produce hydrogenated derivatives.[2]

-

Electrophilic Substitution: Reactions such as nitration (with concentrated nitric acid) and sulfonation (with concentrated sulfuric acid) can occur on the aromatic rings.[2]

References

- 1. This compound|High-Purity Reference Standard [benchchem.com]

- 2. This compound|High-Purity Reference Standard [benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C16H14 | CID 15304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenanthrene, 3,6-dimethyl- [webbook.nist.gov]

- 6. hpc-standards.us [hpc-standards.us]

- 7. This compound | 1576-67-6 | TCI AMERICA [tcichemicals.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

The Geochemical Fingerprint: A Technical Guide to the Natural Occurrence of 3,6-Dimethylphenanthrene in Sediments

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of 3,6-dimethylphenanthrene in sedimentary environments. As a key biomarker, understanding its origins, formation pathways, and analytical methodologies is crucial for applications ranging from petroleum exploration to environmental forensics and potentially for identifying novel bioactive scaffolds. This document provides a comprehensive overview of the current scientific understanding, detailed experimental protocols, and visual representations of the core concepts.

Introduction: this compound as a Sedimentary Biomarker

This compound is a polycyclic aromatic hydrocarbon (PAH) found in sedimentary rocks and crude oils. Its presence and relative abundance, along with other alkylated phenanthrenes, serve as valuable molecular fossils, providing insights into the origin of organic matter, the depositional environment, and the thermal maturity of sediments. The primary source of this compound is the diagenetic alteration of terrestrial organic matter, specifically from diterpenoids found in higher plants.

Quantitative Data on this compound in Sediments

The concentration of this compound in sediments can vary significantly depending on the depositional environment, the amount and type of organic matter input, and the thermal history of the sediment. While extensive data exists for total PAHs, specific data for this compound is less commonly reported individually. The following table summarizes representative concentrations of total PAHs in various sediment types to provide a general context for the expected abundance of individual isomers like this compound. It is important to note that the concentration of any single PAH isomer will be a fraction of the total PAH value.

| Sediment Type | Location | Total PAH Concentration (ng/g dry weight) | Reference |

| Riverine | Shenzhen River, China | 1,028 - 1,120 | [1] |

| Riverine/Estuarine | Pearl River Delta, China | 323 - 21,329 | [2] |

| Coastal | Northern Gulf of Mexico, USA | 100 - 856 | |

| Coastal | Osaka Bay, Japan (Core Top) | ~186 (Total of 22 PAHs) | |

| Lacustrine (High Altitude) | European Lakes | 150 - 18,000 |

Note: Data for specific concentrations of this compound is often embedded within broader studies on PAH distributions. Researchers are encouraged to consult detailed geochemical studies for specific isomer concentrations.

Diagenetic Formation Pathway of this compound

The formation of this compound in sediments is a complex process that occurs over geological timescales through the diagenesis of terrestrial organic matter. A primary precursor is abietic acid, a diterpenoid resin acid abundant in conifers. The following diagram illustrates the key transformations from a biological precursor to the geochemically stable this compound.

References

The Geochemical Significance of 3,6-Dimethylphenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethylphenanthrene (3,6-DMP) is a member of the dimethylphenanthrene (DMP) group of polycyclic aromatic hydrocarbons (PAHs). In the field of geochemistry, the distribution and relative abundance of 3,6-DMP and its isomers serve as critical molecular fossils, or biomarkers. These biomarkers provide invaluable insights into the origin of organic matter, the environmental conditions of its deposition, and the thermal history of sedimentary rocks and petroleum. This technical guide offers an in-depth exploration of the role of this compound in geochemical analysis, complete with data presentation, experimental protocols, and logical diagrams to illustrate key concepts.

While not a direct focus in drug development, the analytical techniques used to study 3,6-DMP in complex hydrocarbon mixtures are analogous to those employed in metabolite identification and impurity profiling in pharmaceutical research. Furthermore, understanding the environmental fate of PAHs is crucial for broader toxicological and environmental health studies.

Core Applications in Geochemistry

The primary utility of this compound and its isomers in geochemistry lies in their application as indicators for:

-

Source of Organic Matter: The relative abundance of different DMP isomers can help distinguish between organic matter derived from terrestrial higher plants and marine organisms.[1] Terrestrial organic matter, rich in diterpenoids from plant resins, is a known precursor to certain alkylated phenanthrenes.[1]

-

Depositional Environment: The overall distribution of PAHs, including DMPs, can provide clues about the conditions under which the source rock was formed, such as the level of oxygenation in the water column.

-

Thermal Maturity Assessment: The ratios of specific DMP isomers are widely used to determine the thermal maturity of source rocks and crude oils, indicating whether they have reached the oil or gas generation window.[2][3] As thermal maturity increases, the distribution of DMP isomers shifts towards a more thermodynamically stable configuration.

Data Presentation: Dimethylphenanthrene Ratios as Maturity Indicators

The following table summarizes key ratios involving dimethylphenanthrene isomers that are commonly used to assess the thermal maturity of geological samples. These ratios are typically calculated from the peak areas of the respective compounds in a gas chromatogram.

| Maturity Parameter | Formula | Geochemical Significance | Typical Mature Value Range |

| Dimethylphenanthrene Ratio 1 (DPR 1) | (2,7-DMP + 3,6-DMP) / (1,7-DMP + 2,6-DMP + 3,5-DMP) | Increases with thermal maturity. | > 1.0 |

| Dimethylphenanthrene Ratio 2 (DPR 2) | 4-(2,7-DMP) / (1,7-DMP + 2,7-DMP + 2,6-DMP + 3,5-DMP) | Increases with thermal maturity. | Varies with source input |

| Dimethylphenanthrene Index (DPI) | (2,6-DMP + 3,5-DMP) / (1,3-DMP + 2,7-DMP + 3,6-DMP) | Varies with maturity and source. | Highly variable |

Note: The specific values and their interpretation can be influenced by the type of organic matter and the geological setting. Calibration with other maturity indicators, such as vitrinite reflectance, is often necessary for accurate assessment.

Experimental Protocols

The analysis of this compound and other PAHs in geological samples is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS). Below is a generalized protocol for this analysis.

Sample Preparation and Extraction

-

Rock Samples:

-

Clean the exterior of the rock sample to remove any surface contamination.

-

Crush the sample to a fine powder (typically < 200 mesh) using a jaw crusher and a ring mill.

-

Extract the powdered rock with an organic solvent mixture, commonly dichloromethane (B109758) (DCM) and methanol (B129727) (9:1 v/v), using a Soxhlet apparatus for 72 hours.

-

Concentrate the extract using a rotary evaporator.

-

-

Oil Samples:

-

For crude oils, a preliminary fractionation step is often required to separate the aromatic compounds from the saturated hydrocarbons and asphaltenes.

-

This is typically achieved through column chromatography using silica (B1680970) gel and alumina. The saturated fraction is eluted with a non-polar solvent like n-hexane, followed by the elution of the aromatic fraction with a more polar solvent mixture, such as n-hexane and DCM.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole for higher sensitivity and selectivity) is used.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column is typically used for the separation of PAHs. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: A splitless injection mode is commonly employed to ensure the transfer of trace analytes onto the column.

-

Temperature Program: A typical oven temperature program starts at a low temperature (e.g., 60°C) and is ramped up to a high temperature (e.g., 300°C) to elute the PAHs in order of their boiling points. An example program could be: hold at 60°C for 2 minutes, ramp to 300°C at 3°C/minute, and hold for 15 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is the standard method.

-

Acquisition Mode: Data is typically acquired in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. The characteristic molecular ions (m/z) for dimethylphenanthrenes (including 3,6-DMP) is 206.

-

Identification: Compounds are identified based on their retention time and by comparing their mass spectra with those of authentic standards or reference libraries.

-

Quantification: The concentration of each compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to a calibration curve generated from standards.

-

Mandatory Visualizations

Geochemical Formation Pathway of this compound

Caption: Simplified diagenetic pathway of this compound from terrestrial plant precursors.

Analytical Workflow for this compound in Geochemical Samples

Caption: General workflow for the analysis of this compound in geological samples.

Conclusion

This compound, as part of the broader suite of alkylated PAHs, is a powerful tool in the arsenal (B13267) of the modern geochemist. Its distribution and relative abundance, when carefully analyzed and interpreted, can unlock a wealth of information about the Earth's history, including the origin of fossil fuels and the processes that have shaped sedimentary basins over geological time. The analytical methodologies employed for its study, centered around high-resolution chromatography and mass spectrometry, are a testament to the sophisticated techniques required to decipher the complex molecular language of the Earth.

References

3,6-Dimethylphenanthrene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Dimethylphenanthrene, a polycyclic aromatic hydrocarbon (PAH). The document details its chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. It explores its biological activities, with a focus on its role as a potent activator of the Aryl Hydrocarbon Receptor (AhR) and its metabolic fate. Detailed experimental protocols for its synthesis and analysis are presented, along with spectroscopic data. This guide is intended to serve as a valuable resource for professionals in research, and drug development who are investigating the properties and applications of this compound.

Chemical and Physical Properties

This compound is a solid, white to yellow crystalline compound. Key identification and property data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1576-67-6 | [1] |

| Molecular Formula | C₁₆H₁₄ | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| Appearance | White to Yellow Crystalline Solid | |

| Melting Point | 141-145 °C | |

| Purity | >97.0% (GC) |

Spectroscopic Data

Detailed spectroscopic data is essential for the accurate identification and characterization of this compound.

| Spectroscopic Data | Details |

| ¹H NMR | Available through spectral databases. |

| ¹³C NMR | Available through spectral databases. |

| Mass Spectrometry (MS) | Available through spectral databases. |

Synthesis of Dimethylphenanthrenes

Conceptual Workflow for the Synthesis of Dimethylphenanthrenes:

Caption: General synthesis workflow for dimethylphenanthrenes.

Analytical Methodology

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for the analysis and quantification of this compound in various matrices.

Sample Preparation

For complex matrices such as environmental samples, a sample preparation step involving solid-phase extraction (SPE) is often employed to isolate and concentrate the analytes of interest before GC-MS analysis.[5]

GC-MS Protocol

A detailed protocol for the analysis of alkylated PAHs, including this compound, by GC-MS/MS has been established.[5]

Instrumentation:

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.[5]

-

Mass Spectrometer: Agilent 7000A Triple quadrupole or equivalent.[5]

-

Column: Fused-silica HP-5MS capillary column (30 m length, 0.25 mm i.d., 0.25 μm film thickness).[5]

GC Conditions:

-

Injection Mode: Splitless injection (1 µL).[5]

-

Injector Temperature: 300 °C.[5]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program starts at a lower temperature and ramps up to a higher temperature to elute all compounds of interest.

MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[6]

Conceptual Workflow for GC-MS Analysis:

Caption: Workflow for the GC-MS analysis of this compound.

Biological Activity and Metabolism

Aryl Hydrocarbon Receptor (AhR) Activation

This compound is a potent activator of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP1B1.[7]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.[8]

Metabolism

The metabolism of phenanthrene (B1679779) and its derivatives is a critical factor in determining their biological effects. The primary route of metabolism for this compound involves oxidation by cytochrome P450 enzymes to form an epoxide, which is then hydrolyzed by epoxide hydrolase to a dihydrodiol. Specifically, this compound is metabolized to its 9,10-dihydrodiol. This metabolic pathway is considered less associated with carcinogenicity compared to the formation of other dihydrodiol isomers from different phenanthrene derivatives.

Metabolic Pathway of this compound:

Caption: Primary metabolic pathway of this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its fundamental chemical and physical properties, spectroscopic data, synthesis and analytical methodologies, and its biological activities. The information presented highlights the importance of this compound as a potent AhR activator and details its specific metabolic fate. This compilation of data serves as a valuable resource for researchers and professionals engaged in the study of polycyclic aromatic hydrocarbons and their interactions with biological systems.

References

- 1. This compound | C16H14 | CID 15304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Item - Regiospecific Synthesis of Dimethylphenanthrenes - figshare - Figshare [figshare.com]

- 5. wwz.cedre.fr [wwz.cedre.fr]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic data for 3,6-Dimethylphenanthrene (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 3,6-Dimethylphenanthrene

This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 1576-67-6), a polycyclic aromatic hydrocarbon (PAH). The information is tailored for researchers, scientists, and professionals in drug development, presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Molecular Structure and Properties

-

Appearance: White to yellow crystalline solid.[6]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Data Presentation

Table 1: ¹H NMR Data for this compound

| Assignment | Chemical Shift (ppm) in CDCl₃ (399.65 MHz) | Chemical Shift (ppm) in CDCl₃ (89.56 MHz) |

|---|---|---|

| H-4, H-5 | 8.453 | 8.41 |

| H-1, H-8 | 7.752 | 7.70 |

| H-9, H-10 | 7.621 | 7.58 |

| H-2, H-7 | 7.397 | 7.36 |

| CH₃ | 2.609 | 2.57 |

Data sourced from ChemicalBook.[7]

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Assignment | Chemical Shift (ppm) |

|---|---|

| C-3, C-6 | 137.3 |

| C-4a, C-4b | 131.5 |

| C-8a, C-10a | 129.5 |

| C-4, C-5 | 128.5 |

| C-1, C-8 | 126.9 |

| C-9, C-10 | 126.8 |

| C-2, C-7 | 123.6 |

| CH₃ | 21.8 |

Data sourced from ChemicalBook.[7]

Experimental Protocol

A typical protocol for acquiring NMR spectra for a PAH like this compound is as follows:

-

Sample Preparation: A small quantity of the compound (e.g., 10-20 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃).[7][8] The solution is then transferred to a standard 5 mm NMR tube.

-

Instrument Setup: The experiment is performed on a high-resolution NMR spectrometer (e.g., 300 MHz or 500 MHz).[7][9] Standard acquisition parameters are set, including a 45° or 90° pulse width.[9]

-

Data Acquisition: For ¹H NMR, a sufficient number of scans (e.g., 8 to 16) are acquired to achieve a good signal-to-noise ratio.[8] For ¹³C NMR, which has a much lower natural abundance and sensitivity, significantly more scans are required. A recycle delay (d1) of 1-2 seconds is typically used between scans.[8]

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2850 | Medium-Weak | Methyl C-H Stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~880-810 | Strong | C-H Out-of-Plane Bending (Aromatic) |

Characteristic ranges based on general PAH spectra and data from the NIST WebBook.[1][10][11] The NIST reference spectrum shows a complex fingerprint region with multiple sharp absorptions.[1]

Experimental Protocol

The condensed-phase IR spectrum is typically obtained using the following method:

-

Sample Preparation: A small amount of solid this compound (approximately 1%) is finely ground with potassium bromide (KBr) powder.[1] The mixture is then pressed under high pressure to form a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.

-

Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the pure KBr pellet (or Nujol) is recorded first.

-

Data Acquisition: The sample pellet is placed in the spectrometer's sample holder, and the transmission spectrum is recorded over a typical range of 4000-400 cm⁻¹.[10]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

Data Presentation

Table 4: Mass Spectrometry Data for this compound

| Technique | m/z of Molecular Ion [M]⁺ | Key Fragment Ions (m/z) |

|---|---|---|

| Electron Ionization (EI) | 206 | 191 ([M-CH₃]⁺), 165 |

Data sourced from NIST and other PAH analysis literature.[3][12] The molecular ion is typically the base peak in the EI spectrum of PAHs.[13]

Experimental Protocol (GC-MS)

A common method for analyzing PAHs is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent like dichloromethane (B109758) or isooctane.[14] For complex mixtures, a sample cleanup step using Solid Phase Extraction (SPE) may be employed.[15]

-

Gas Chromatography (GC): A small volume (e.g., 1 µL) of the sample solution is injected into the GC system.[12][14]

-

Column: A capillary column designed for PAH analysis (e.g., Agilent J&W Select PAH, 30 m x 0.25 mm x 0.15 µm).[12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-2.0 mL/min).[12][14]

-

Oven Program: A temperature gradient is used to separate the components, for example: start at 60-80°C, ramp up to ~300-350°C.[12][14]

-

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer.

-

Data Analysis: The resulting data is processed to generate a chromatogram and mass spectra for the eluted peaks. The mass spectrum at the retention time corresponding to this compound is then analyzed.[12]

References

- 1. Phenanthrene, 3,6-dimethyl- [webbook.nist.gov]

- 2. Phenanthrene, 3,6-dimethyl- [webbook.nist.gov]

- 3. Phenanthrene, 3,6-dimethyl- [webbook.nist.gov]

- 4. This compound | C16H14 | CID 15304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound|High-Purity Reference Standard [benchchem.com]

- 7. This compound(1576-67-6) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features - PMC [pmc.ncbi.nlm.nih.gov]

- 11. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 12. Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rapid Screening of 22 Polycyclic Aromatic Hydrocarbons Residues in Vegetable Oils by Gas Chromatography-Electrostatic Field Orbitrap High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 3,6-Dimethylphenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,6-dimethylphenanthrene, a significant polycyclic aromatic hydrocarbon (PAH) derivative. Due to its structural relation to the core of various bioactive molecules, including morphinan (B1239233) alkaloids, the synthesis of this compound and its derivatives is of considerable interest in medicinal chemistry and materials science. This document details the experimental protocols, quantitative data, and logical workflows for the most established synthetic routes, including the Haworth synthesis, Pschorr synthesis, Mallory photocyclization, and Suzuki-Miyaura cross-coupling.

Haworth Synthesis

The Haworth synthesis is a classical and reliable method for the construction of polycyclic aromatic systems. For this compound, this multi-step process begins with the Friedel-Crafts acylation of p-xylene (B151628) with succinic anhydride (B1165640).

Synthesis Pathway Overview

The overall transformation for the Haworth synthesis of this compound can be summarized as follows:

Caption: Haworth synthesis of this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of p-Xylene

-

In a reaction vessel, anhydrous aluminum chloride is suspended in a solvent such as nitrobenzene at 0-5 °C.

-

A mixture of p-xylene and succinic anhydride is added dropwise to the stirred suspension.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 24 hours.

-

The reaction mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The product, 3-(2,5-dimethylbenzoyl)propanoic acid, is isolated by extraction and purified.

Step 2 & 4: Clemmensen Reduction

-

The keto acid from the previous step is refluxed with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid in a suitable solvent like toluene.

-

The reaction is monitored until the carbonyl group is reduced to a methylene (B1212753) group.

-

The product is isolated by extraction and purified. This procedure is repeated for the reduction of 7,10-dimethyl-3,4-dihydronaphthalen-1(2H)-one.

Step 3: Intramolecular Cyclization

-

4-(2,5-Dimethylphenyl)butanoic acid is heated with a strong acid, typically concentrated sulfuric acid or polyphosphoric acid.

-

The intramolecular Friedel-Crafts acylation leads to the formation of the cyclic ketone.

-

The product is isolated by pouring the reaction mixture into water and subsequent extraction.

Step 5: Aromatization

-

1,4-Dimethyl-5,6,7,8-tetrahydrophenanthrene is heated with a dehydrogenation catalyst, such as palladium on carbon (Pd/C), at elevated temperatures.

-

The reaction proceeds with the evolution of hydrogen gas to yield this compound.

-

The final product is purified by chromatography or recrystallization.

Quantitative Data

| Step | Reaction Type | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Friedel-Crafts Acylation | p-Xylene, Succinic anhydride | Anhydrous AlCl₃ | Nitrobenzene | 0-5, then RT | 24 | 70-80 |

| 2 | Clemmensen Reduction | 3-(2,5-Dimethylbenzoyl)propanoic acid | Zn(Hg), conc. HCl | Toluene, Water | Reflux | 8 | 80-90 |

| 3 | Intramolecular Cyclization | 4-(2,5-Dimethylphenyl)butanoic acid | H₂SO₄ | - | Heat | - | High |

| 4 | Clemmensen Reduction | 7,10-Dimethyl-3,4-dihydronaphthalen-1(2H)-one | Zn(Hg), conc. HCl | Toluene, Water | Reflux | 8 | 80-90 |

| 5 | Aromatization | 1,4-Dimethyl-5,6,7,8-tetrahydrophenanthrene | Pd/C | - | High Temp. | - | High |

Pschorr Synthesis

The Pschorr synthesis is an intramolecular radical cyclization reaction used to prepare phenanthrenes from diazotized α-aryl-o-aminocinnamic acids.[1] This method is particularly useful for the synthesis of substituted phenanthrenes.

Synthesis Pathway Overview

The Pschorr synthesis for this compound involves the preparation of a substituted aminocinnamic acid, followed by diazotization and copper-catalyzed cyclization.

Caption: Pschorr synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of the Precursor Amino Acid The precursor, 2-amino-α-(4-methylphenyl)-4-methylcinnamic acid, can be synthesized via a Perkin or a related condensation reaction.[1]

Step 2: Diazotization and Cyclization

-

The amino acid precursor is dissolved in an acidic medium (e.g., aqueous HCl) and cooled to 0-5 °C.

-

A solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to form the diazonium salt.[2]

-

The cold diazonium salt solution is then added to a suspension of finely divided copper powder with vigorous stirring.[2] Nitrogen gas is evolved during the cyclization.

-

The reaction mixture is heated to complete the reaction, and the resulting this compound-9-carboxylic acid is isolated.

Step 3: Decarboxylation

-

The this compound-9-carboxylic acid is heated, often in the presence of a copper catalyst or in a high-boiling solvent, to induce decarboxylation.

-

The final product, this compound, is purified by chromatography or recrystallization.

Quantitative Data

| Step | Reaction Type | Reactants | Reagents/Catalyst | Typical Yield (%) |

| 1 | Diazotization | 2-Amino-α-(4-methylphenyl)-4-methylcinnamic acid | NaNO₂, HCl | High |

| 2 | Cyclization | Diazonium salt | Copper powder | Moderate to high |

| 3 | Decarboxylation | This compound-9-carboxylic acid | Heat | High |

Mallory Photocyclization

The Mallory reaction is a photochemical method for synthesizing phenanthrenes from stilbene (B7821643) precursors through an intramolecular 6π-electrocyclization followed by oxidation.[2]

Synthesis Pathway Overview

The key step in this pathway is the photochemical cyclization of 4,4'-dimethylstilbene.

Caption: Mallory photocyclization to this compound.

Experimental Protocols

Step 1: Synthesis of 4,4'-Dimethylstilbene 4,4'-Dimethylstilbene can be prepared via several methods, including the Wittig reaction between 4-methylbenzyltriphenylphosphonium bromide and 4-methylbenzaldehyde.

Step 2: Photocyclization

-

A solution of 4,4'-dimethylstilbene and a catalytic amount of an oxidizing agent, such as iodine, in a suitable solvent (e.g., cyclohexane (B81311) or benzene) is prepared.

-

The solution is irradiated with a UV lamp (typically a medium-pressure mercury lamp) for several hours.

-

During irradiation, the cis-stilbene (B147466) isomer, which is in equilibrium with the trans-isomer, undergoes a 6π-electrocyclization to form a dihydrophenanthrene intermediate.

-

The oxidizing agent facilitates the aromatization of the intermediate to this compound.

-

The product is isolated by removal of the solvent and purified by chromatography.

Quantitative Data

| Step | Reaction Type | Reactant | Reagents/Conditions | Solvent | Typical Yield (%) |

| 1 | Photocyclization | 4,4'-Dimethylstilbene | UV light, Iodine (cat.) | Cyclohexane | 70-85 |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that can be adapted for the synthesis of phenanthrene (B1679779) derivatives. This approach offers high functional group tolerance and generally good yields.

Synthesis Pathway Overview

A plausible Suzuki-Miyaura strategy involves the coupling of a suitably substituted biphenyl (B1667301) derivative.

Caption: A conceptual Suzuki-Miyaura approach to this compound.

Experimental Protocols

A specific protocol for the direct synthesis of this compound via a one-step Suzuki-Miyaura coupling is less common. A more practical approach involves a multi-step sequence where the Suzuki-Miyaura reaction is used to construct a key intermediate, which is then cyclized. For instance, coupling of 4-methylphenylboronic acid with a di-substituted benzene (B151609) derivative can lead to a precursor for subsequent cyclization.

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a degassed solvent system (e.g., toluene, dioxane, or DMF, often with water).

-

Heat the reaction mixture with stirring for the required time, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction, and perform an aqueous workup.

-

The product is extracted with an organic solvent and purified by chromatography.

Quantitative Data

Yields for Suzuki-Miyaura couplings are highly dependent on the specific substrates, catalyst system, and reaction conditions but are generally in the range of 60-95%.

Purification and Characterization

Independent of the synthetic route, the final product, this compound, requires purification and characterization to confirm its identity and purity.

-

Purification: Common purification techniques include column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and dichloromethane) and recrystallization from a suitable solvent like ethanol (B145695) or methanol.

-

Characterization: The structure and purity of this compound are confirmed by various spectroscopic methods:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of aromatic and methyl carbons.[3]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₁₄, MW = 206.28 g/mol ).[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and methyl groups, as well as C=C stretching of the aromatic rings.

-

Melting Point: The melting point of pure this compound is approximately 141-145 °C.[4]

-

This guide provides a foundational understanding of the key synthetic strategies for this compound. Researchers should consult the primary literature for more specific and optimized conditions for each synthetic step.

References

Navigating the Thermal Landscape of 3,6-Dimethylphenanthrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 3,6-dimethylphenanthrene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in various scientific domains. Due to a lack of direct experimental data on the thermal decomposition of this compound, this guide synthesizes information from studies on closely related alkylated phenanthrenes to infer its probable thermal behavior. The document outlines established experimental protocols for assessing the thermal stability of PAHs, presents comparative data on the relative stability of phenanthrene (B1679779) isomers, and proposes a hypothetical thermal decomposition pathway for this compound based on established chemical principles. This guide serves as a critical resource for researchers and professionals working with this and similar compounds, enabling a deeper understanding of their stability under thermal stress.

Introduction to the Thermal Stability of Alkylated Phenanthrenes

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are subjects of intense study due to their environmental prevalence and diverse applications, including in the development of advanced materials and pharmaceuticals. The thermal stability of these compounds is a critical parameter that dictates their behavior in high-temperature environments, such as in geological formations, combustion processes, and chemical synthesis.

Comparative Thermal Stability of Phenanthrene Isomers

While direct thermal analysis data for this compound is unavailable, studies on the relative abundance of methylphenanthrene isomers in geological samples as a function of thermal maturity provide valuable insights into their relative stabilities.[1] The distribution of these isomers is governed by complex chemical reactions including generation, decomposition, methylation, and demethylation, which are all dependent on thermodynamic stability.[2]

Quantum chemical calculations have been employed to determine the thermodynamic parameters of various methylphenanthrene isomers. These studies have confirmed that β-isomers, such as 2-methylphenanthrene (B47528) and 3-methylphenanthrene (B47518), are significantly more thermostable than their α-counterparts, 1-methylphenanthrene (B47540) and 9-methylphenanthrene.[3] The decreasing order of thermostability for these isomers in sedimentary basins has been proposed as: 2-MP > 3-MP > 9-MP > 1-MP.[3]

This established trend allows for an informed estimation of the relative stability of this compound. As a β,β'-disubstituted phenanthrene, it is reasonable to hypothesize that it possesses a high degree of thermal stability, comparable to or greater than the most stable monomethylphenanthrene isomers.

Table 1: Relative Thermodynamic Stability of Selected Methylphenanthrene Isomers

| Isomer | Substitution Type | Relative Thermal Stability |

| 2-Methylphenanthrene | β | Highest |

| 3-Methylphenanthrene | β | High |

| 9-Methylphenanthrene | α | Moderate |

| 1-Methylphenanthrene | α | Lower |

Note: This table is based on qualitative and computational data from geochemical studies and provides a framework for understanding the likely relative stability of this compound.

Experimental Protocols for Thermal Analysis of PAHs

To rigorously determine the thermal stability of a compound like this compound, a combination of thermoanalytical and chromatographic techniques is employed. The following sections detail representative experimental protocols for Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and kinetics of a material.

Objective: To determine the onset and maximum rate of decomposition temperatures for this compound.

Instrumentation: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) for evolved gas analysis.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina).

-

Instrument Setup:

-

The TGA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

A temperature program is established, typically involving an initial isothermal period at a low temperature (e.g., 30°C) to allow for stabilization, followed by a linear heating ramp (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 800°C).

-

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The data is recorded as a thermogram (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

-

Evolved Gas Analysis (EGA): The gases evolved during the thermal decomposition are transferred to a mass spectrometer for identification of the decomposition products.

Data Analysis: The onset temperature of decomposition is determined from the initial deviation from the baseline of the thermogram. The temperature of maximum decomposition rate is identified from the peak of the DTG curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the products of thermal decomposition. A sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the specific chemical compounds formed during the thermal decomposition of this compound.

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer system.

Methodology:

-

Sample Preparation: A microgram-scale amount of this compound is placed in a pyrolysis sample holder (e.g., a quartz tube or a filament).

-

Pyrolysis: The sample is rapidly heated to a predetermined pyrolysis temperature (e.g., 600°C, 800°C, 1000°C) in an inert atmosphere (e.g., helium). The heating is typically very fast to minimize secondary reactions.

-

Gas Chromatography: The volatile pyrolysis products are swept into the GC column by a carrier gas. The GC column separates the components of the mixture based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven would start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C) to elute all components.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries.

Data Analysis: The chromatogram from the GC shows the separated pyrolysis products as peaks. The mass spectrum of each peak is analyzed to identify the corresponding compound.

Hypothetical Thermal Decomposition Pathway of this compound

In the absence of specific experimental data, a plausible thermal decomposition pathway for this compound can be proposed based on the known high-temperature chemistry of alkylated PAHs. The primary reactions are expected to involve the cleavage of the methyl groups and subsequent rearrangement or condensation of the phenanthrene core.

Caption: A proposed reaction network for the thermal decomposition of this compound.

The initial step in the thermal degradation is likely the homolytic cleavage of a carbon-carbon bond between a methyl group and the aromatic ring, leading to the formation of a methyl radical and a 3-methylphenanthrene radical. This process of demethylation would eventually lead to the formation of unsubstituted phenanthrene.

Simultaneously, at high temperatures, isomerization reactions can occur, leading to the migration of methyl groups to other positions on the phenanthrene skeleton, forming other dimethylphenanthrene isomers.

The resulting phenanthrene core can then undergo further reactions. At very high temperatures, ring opening and fragmentation can lead to the formation of smaller aromatic compounds such as naphthalene and benzene derivatives. Alternatively, condensation and ring addition reactions can occur, leading to the formation of higher molecular weight PAHs.

Experimental Workflow for Thermal Stability Assessment

A systematic approach is necessary to fully characterize the thermal stability of a compound like this compound. The following workflow outlines the key experimental and analytical steps.

Caption: A structured workflow for the comprehensive evaluation of thermal stability.

Conclusion and Future Directions

While direct experimental data on the thermal stability of this compound is currently lacking, a robust understanding of its likely behavior can be inferred from the study of related alkylated phenanthrenes. The available evidence suggests that this compound is a relatively thermostable compound. The proposed hypothetical decomposition pathway provides a framework for understanding its degradation at elevated temperatures.

Future research should focus on obtaining direct experimental data for the thermal decomposition of this compound using the techniques outlined in this guide. Such studies would provide valuable quantitative data on its decomposition kinetics and definitively identify its pyrolysis products, thereby validating and refining the hypothetical pathway presented here. This knowledge is essential for advancing the applications of this and similar molecules in high-temperature processes and for accurately assessing their environmental fate.

References

3,6-Dimethylphenanthrene as a polycyclic aromatic hydrocarbon (PAH)

An In-depth Examination of a Prototypical Polycyclic Aromatic Hydrocarbon

This technical guide provides a comprehensive overview of 3,6-dimethylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), for researchers, scientists, and drug development professionals. This document collates available data on its physicochemical properties, toxicological profile, metabolic pathways, and relevant experimental methodologies.

Core Properties of this compound

This compound is an alkylated PAH characterized by a three-ring aromatic system with methyl groups at the 3 and 6 positions. As a member of the PAH class of compounds, it is of significant interest due to its environmental prevalence and potential biological effects.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₄ | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| CAS Number | 1576-67-6 | [1] |

| Melting Point | 141-145 °C | [2] |

| Boiling Point | 135°C at 0.56 mmHg | [3] |

| Appearance | White to yellow crystalline solid | |

| Synonyms | Phenanthrene (B1679779), 3,6-dimethyl- | [1][3] |

Toxicological Profile and Mechanism of Action

Upon entering a cell, this compound can bind to the cytosolic AhR, which is part of a protein complex. This binding event triggers a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus. Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), initiating the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1.

Studies have indicated that methylated phenanthrenes, such as this compound, are more potent activators of the human AhR than the parent compound, phenanthrene. This enhanced potency highlights the need for more detailed toxicological assessments of alkylated PAHs.

Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for this compound.

Metabolism of this compound

The metabolism of PAHs is a critical determinant of their toxicity. The initial phase of metabolism is primarily mediated by cytochrome P450 (CYP) enzymes. While the specific metabolic profile of this compound has not been extensively detailed, the metabolism of the parent compound, phenanthrene, provides a likely model.

CYP enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, which are induced by AhR activation, are responsible for the oxidative metabolism of phenanthrene. This process leads to the formation of various metabolites, including dihydrodiols and phenols. For instance, phenanthrene is metabolized to phenanthrene-1,2-dihydrodiol, phenanthrene-3,4-dihydrodiol, and phenanthrene-9,10-dihydrodiol, as well as various hydroxylated derivatives (phenanthrols). It is plausible that this compound undergoes similar metabolic transformations, with oxidation occurring on the aromatic rings and potentially on the methyl groups.

Figure 2: Generalized Metabolic Pathway for this compound.

Carcinogenicity

The carcinogenicity of many PAHs is a significant concern. The International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have classified several PAHs as known or probable human carcinogens. However, a specific carcinogenicity classification for this compound by these agencies was not identified in the reviewed literature. For comparison, the parent compound phenanthrene is classified by IARC in Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence in experimental animals and no data in humans.[4][5] Given that alkylation can alter the biological activity of PAHs, further studies are needed to definitively assess the carcinogenic potential of this compound.

Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted for the study of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard and highly effective method for the quantification of PAHs in various matrices.

Objective: To determine the concentration of this compound in a sample.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for PAH analysis (e.g., DB-5ms)

-

Helium (carrier gas)

-

This compound certified reference standard

-

Internal standard (e.g., a deuterated PAH not present in the sample)

-

High-purity solvents (e.g., hexane, dichloromethane)

-

Sample vials

Procedure:

-

Sample Preparation:

-

Extract this compound from the sample matrix using an appropriate solvent and extraction technique (e.g., Soxhlet extraction, solid-phase extraction).

-

Concentrate the extract to a known volume.

-

Spike the extract with a known concentration of the internal standard.

-

-

Instrument Setup:

-

Injector: Splitless mode, temperature set to 250-300°C.

-

Oven Program:

-

Initial temperature: 60-80°C, hold for 1-2 minutes.

-

Ramp: 10-20°C/minute to 300-320°C.

-

Hold: 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

-

-

-

Calibration:

-

Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

-

Analyze the calibration standards to generate a calibration curve.

-

-

Sample Analysis:

-

Inject the prepared sample extract into the GC-MS.

-

Identify and integrate the peaks corresponding to this compound and the internal standard.

-

-

Quantification:

-

Calculate the concentration of this compound in the sample using the calibration curve and the response ratio of the analyte to the internal standard.

-

Figure 3: General Workflow for GC-MS Analysis of this compound.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

A reporter gene assay is a common method to assess the ability of a compound to activate the AhR signaling pathway.

Objective: To determine if this compound activates the AhR and to quantify its potency.

Materials:

-

Hepatoma cell line stably transfected with an AhR-responsive luciferase reporter plasmid (e.g., H4IIE-luc).

-

Cell culture medium and supplements.

-

This compound.

-

Positive control (e.g., 2,3,7,8-Tetrachlorodibenzodioxin - TCDD).

-

Vehicle control (e.g., DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture:

-

Maintain the reporter cell line under standard cell culture conditions.

-

Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium.

-

Prepare serial dilutions of the positive control (TCDD).

-

Remove the old medium from the cells and replace it with the medium containing the test compounds, positive control, or vehicle control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

-

-

Luciferase Assay:

-

After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence in each well using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability if necessary.

-

Plot the dose-response curves for this compound and the positive control.

-

Calculate the EC50 (half-maximal effective concentration) for each compound to determine its potency as an AhR agonist.

-

Figure 4: Workflow for an AhR Reporter Gene Assay.

Conclusion

This compound serves as an important model compound for studying the environmental fate and toxicological effects of alkylated PAHs. Its enhanced potency as an AhR agonist compared to its parent compound underscores the necessity for further research into the specific mechanisms of action, metabolic pathways, and potential carcinogenicity of this and other alkylated PAHs. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the biological and toxicological properties of this compound. The continued study of such compounds is crucial for accurate environmental risk assessment and for understanding the broader implications of PAH exposure on human health.

References

- 1. This compound | C16H14 | CID 15304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accustandard.com [accustandard.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

A Technical Guide to Biological Markers in Crude Oil Exploration

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of biological markers, or "molecular fossils," in modern crude oil exploration. These complex organic compounds, preserved in petroleum and source rocks, provide invaluable insights into the origin, thermal history, and depositional environment of hydrocarbons. By analyzing the unique molecular fingerprints of crude oil, geochemists can significantly de-risk exploration ventures and enhance the understanding of petroleum systems. This guide details the core biomarker classes, their geochemical significance, the analytical methodologies for their detection, and the interpretative workflows used to unlock their secrets.

Core Concepts in Biomarker Geochemistry

Biological markers are organic molecules found in petroleum and sedimentary rocks that can be unambiguously linked to once-living organisms.[1] During the geological processes of diagenesis (alteration at low temperatures and pressures), catagenesis (thermal cracking into petroleum), and metagenesis (further cracking into gas), the basic carbon skeleton of these molecules is preserved, providing a detailed record of their biological origin and subsequent geological history.[2][3][4] The most commonly utilized biomarkers in petroleum exploration are steranes and hopanes, which are derived from sterols and hopanoids, respectively.[5][6] Sterols are abundant in eukaryotes like algae and higher plants, while hopanoids are characteristic of bacterial cell membranes.[5]

Data Presentation: Key Biomarker Ratios and Their Interpretation

The quantitative analysis of biomarker ratios is fundamental to their application in petroleum geochemistry. These ratios minimize the effects of absolute concentration, allowing for robust comparisons between different oil and source rock samples.[1] The following tables summarize key diagnostic ratios used to infer the depositional environment, thermal maturity, and source rock characteristics of crude oil.

Table 1: Biomarker Ratios for Depositional Environment Assessment

| Parameter | Biomarker Ratio | Interpretation | Value Ranges & Significance |

| Redox Conditions | Pristane/Phytane (Pr/Ph) | Indicates the oxygen level of the depositional environment.[7][8][9] | < 0.8: Anoxic, often hypersaline or carbonate environments.[7] 0.8 - 3.0: Dysoxic to sub-oxic conditions.[7] > 3.0: Oxic conditions, often associated with terrestrial organic matter.[7] |

| Salinity | Gammacerane Index (Gammacerane/C₃₀ Hopane) | Indicates water column stratification, often linked to high salinity.[10][11][12] | High values suggest a stratified and likely hypersaline water column during deposition.[11] |

| Source Rock Lithology | Dibenzothiophene/Phenanthrene (DBT/P) | Helps to distinguish between carbonate and shale source rocks.[13][14][15] | High ratios (>1) are typically associated with carbonate source rocks, while lower ratios are indicative of shales.[13] |

| Organic Matter Input | Pristane/n-C₁₇ vs. Phytane/n-C₁₈ | Differentiates between terrestrial and marine organic matter sources under varying redox conditions.[7][13] | Plotting these ratios helps to characterize the depositional setting (e.g., marine, swamp) and the degree of biodegradation.[7] |

Table 2: Biomarker Ratios for Thermal Maturity Assessment

| Parameter | Biomarker Ratio | Interpretation | Value Ranges & Significance |

| Sterane Isomerization | C₂₉ 20S/(20S+20R) Sterane | Measures the extent of isomerization at the C-20 position of C₂₉ steranes, which increases with thermal maturity.[3][16] | Equilibrium is reached at a ratio of approximately 0.52-0.55, corresponding to the peak oil generation window.[16] |

| Sterane Isomerization | C₂₉ ββ/(αα+ββ) Sterane | Measures the isomerization from the biologically inherited αα configuration to the more thermally stable ββ configuration.[16] | The equilibrium point is between 0.67 and 0.71, indicating a mature source rock.[16] |

| Hopane (B1207426) Isomerization | C₃₂ 22S/(22S+22R) Homohopane | Tracks the isomerization at the C-22 position in C₃₂ homohopanes, a reliable indicator of maturity.[17] | Rises from 0 in immature samples to an equilibrium of about 0.6 in mature oils.[17] |

| Hopane Stability | Ts/(Ts+Tm) | Ratio of the more thermally stable C₂₇ 18α(H)-trisnorneohopane (Ts) to the less stable C₂₇ 17α(H)-trisnorhopane (Tm).[17] | This ratio increases with increasing thermal maturity. |

| Moretane (B75730)/Hopane Ratio | C₃₀ Moretane/C₃₀ Hopane | The concentration of the less stable moretane decreases relative to hopane with increasing thermal maturity.[18] | Ratios decrease from ~0.8 in immature samples to <0.15 in mature source rocks.[17] |

Experimental Protocols

The analysis of biomarkers in crude oil is a multi-step process that requires careful sample preparation followed by sophisticated instrumental analysis.

Sample Preparation: SARA Fractionation

Before instrumental analysis, crude oil is typically fractionated into four components based on their polarity: Saturates, Aromatics, Resins, and Asphaltenes (SARA) .[19][20] This separation is crucial as biomarkers are concentrated in the saturate and aromatic fractions.

-

Asphaltene Precipitation: The crude oil sample is dissolved in a non-polar solvent like n-heptane or n-pentane. The asphaltenes, being the most polar and high molecular weight fraction, precipitate out of the solution.[21][22]

-

Maltene Fractionation: The remaining soluble portion, known as maltenes, is then separated by column chromatography.[21]

-

Column Chromatography: The maltene fraction is loaded onto a column packed with activated alumina (B75360) and silica (B1680970) gel.[20][22]

-

Saturate Elution: A non-polar solvent (e.g., n-heptane) is used to elute the saturate fraction, which contains the steranes and hopanes.[20]

-

Aromatic Elution: A solvent of intermediate polarity (e.g., a mixture of heptane (B126788) and dichloromethane (B109758) or toluene) is then used to elute the aromatic fraction.[20]

-

Resin Elution: Finally, a highly polar solvent (e.g., methanol/dichloromethane mixture) is used to elute the resin fraction.[23]

-

-

Fraction Collection and Concentration: Each fraction is collected separately, and the solvent is evaporated to concentrate the analytes for instrumental analysis.[22]

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for identifying and quantifying biomarkers.[5][6][24]

-

Injection: A small volume of the saturate or aromatic fraction, dissolved in a suitable solvent, is injected into the gas chromatograph.[25]

-

Gas Chromatography: The sample is vaporized and carried by an inert gas through a long, thin capillary column. The column's stationary phase separates the individual compounds based on their boiling points and polarities.[26][27]

-

Typical Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is commonly used.[23]

-

Temperature Program: The oven temperature is gradually increased to elute compounds with increasing boiling points. A typical program might start at 50°C and ramp up to 310°C.[23]

-

-

Mass Spectrometry: As the separated compounds exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments is measured, creating a unique mass spectrum for each compound.[26]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships in biomarker analysis.

Geochemical Transformation of Organic Matter

Caption: Geochemical evolution of organic matter from biological precursors to hydrocarbons.

Biomarker Analysis Experimental Workflow

Caption: Step-by-step workflow for the analysis of biomarkers in crude oil.

Logical Relationships in Geochemical Interpretation

Caption: Logical flow from biomarker data to comprehensive petroleum system assessment.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. Diagenesis and catagenesis – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]

- 4. Diagenesis, Catagenesis, and Metagenesis of Organic Matter: Chapter 10: Part III. Processes | Semantic Scholar [semanticscholar.org]

- 5. waters.com [waters.com]

- 6. Biomarker Testing and Crude Oil Analysis | Using Chromatography [scioninstruments.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Depositional environment and source rock potential of Cenomanian and Turonian sedimentary rocks of the Tarfaya Basin, Southwest Morocco [redalyc.org]

- 10. cup.edu.cn [cup.edu.cn]

- 11. Blog - Salty Matters [saltworkconsultants.com]

- 12. jofamericanscience.org [jofamericanscience.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. researchgate.net [researchgate.net]

- 18. iosrjen.org [iosrjen.org]

- 19. Saturate, aromatic, resin and asphaltene - Wikipedia [en.wikipedia.org]

- 20. sid.ir [sid.ir]

- 21. Standardized High-Performance Liquid Chromatography to Replace Conventional Methods for Determination of Saturate, Aromatic, Resin, and Asphaltene (SARA) Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 23. mdpi.com [mdpi.com]

- 24. lifesciences.danaher.com [lifesciences.danaher.com]

- 25. leco.co.jp [leco.co.jp]

- 26. Comparison of GC-MS and GC×GC-MS in the Analysis of Human Serum Samples for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. azolifesciences.com [azolifesciences.com]

- 28. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

The Geochemical Significance of Dimethylphenanthrene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphenanthrene (DMP) isomers are polycyclic aromatic hydrocarbons (PAHs) that serve as critical molecular fossils in geochemical studies. Their distribution in sedimentary rocks and petroleum provides invaluable insights into the thermal maturity of organic matter, the original source of the organic material, and the depositional environment. This technical guide delves into the core principles of using DMP isomers in geochemistry, providing a comprehensive overview of their formation, the analytical methods for their quantification, and the interpretation of their distribution patterns.

The relative abundance of different DMP isomers changes systematically with increasing thermal stress. During the diagenetic and catagenetic alteration of organic matter, kinetically favored isomers are gradually converted to more thermodynamically stable forms. This predictable transformation allows for the development of various maturity indices that can be correlated with standard thermal maturity parameters like vitrinite reflectance (%Ro). Understanding these relationships is paramount for petroleum exploration, source rock evaluation, and paleoenvironmental reconstruction.

Formation and Diagenetic Pathways of Dimethylphenanthrene Isomers

Phenanthrene (B1679779) and its alkylated derivatives, including dimethylphenanthrenes, in geological samples are primarily derived from the diagenesis and catagenesis of terrestrial organic matter. Diterpenoids, particularly those with an abietane (B96969) skeleton found in higher plant resins, are considered major precursors.